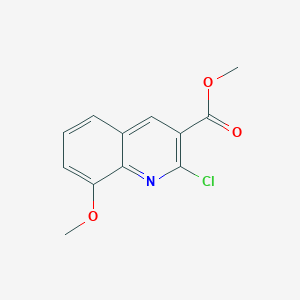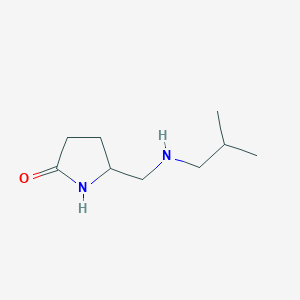
5-((Isobutylamino)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Isobutylamino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H18N2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains an isobutylamino group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isobutylamino)methyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with isobutylamine under controlled conditions. One common method is to react pyrrolidin-2-one with isobutylamine in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a temperature range of 0-50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-((Isobutylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isobutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Aplicaciones Científicas De Investigación
5-((Isobutylamino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-((Isobutylamino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, modulating their activity. The pyrrolidin-2-one ring provides structural stability and enhances the binding affinity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the isobutylamino group.
N-Methylpyrrolidin-2-one: A derivative with a methyl group instead of an isobutylamino group.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the 5-position
Uniqueness
5-((Isobutylamino)methyl)pyrrolidin-2-one is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5-[(2-methylpropylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)5-10-6-8-3-4-9(12)11-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
SXDQFLCQHWJOLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



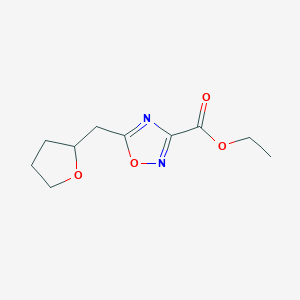
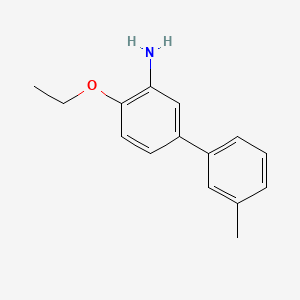

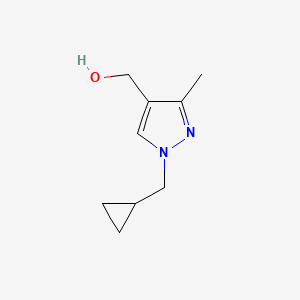
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
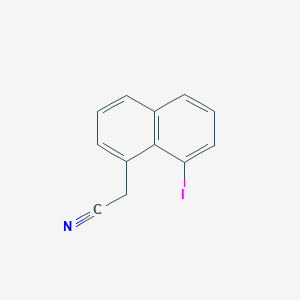

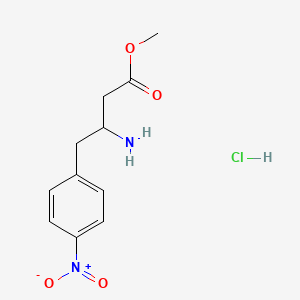
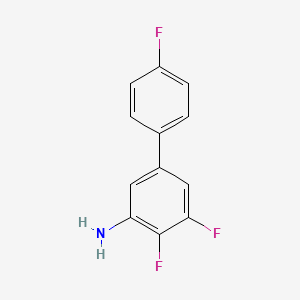
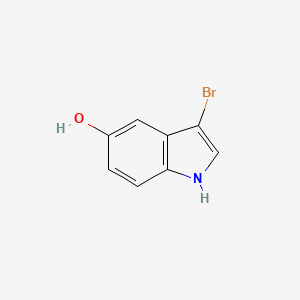
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
